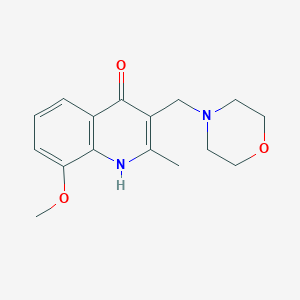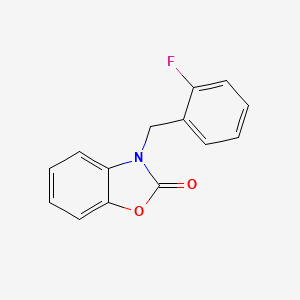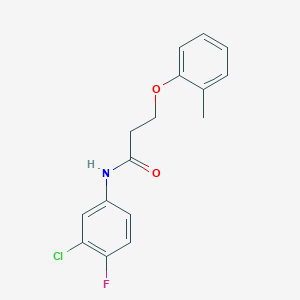
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone, also known as MMQO, is a synthetic compound that has been widely used in scientific research. MMQO belongs to the quinoline family and has been shown to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is not fully understood. It has been suggested that 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone exerts its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation.
Biochemical and Physiological Effects:
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been shown to possess antidepressant properties by increasing the levels of serotonin and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is its wide range of biological activities, which makes it a useful tool in various scientific research fields. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is also relatively easy to synthesize and can be obtained in high purity. However, one of the major limitations of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone. One potential direction is the development of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone analogs with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanism of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone's biological activities. Finally, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be used as a tool for the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is a synthetic compound that has been widely used in scientific research due to its various biological activities. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone possesses antitumor, anti-inflammatory, and antidepressant properties and has been used as a fluorescent probe for the detection of metal ions in biological samples. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has several advantages and limitations for lab experiments and has several future directions for research.
Métodos De Síntesis
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be synthesized through a multi-step process involving the reaction of 2-methylquinoline with formaldehyde and morpholine. The final product is obtained through a condensation reaction with 8-methoxy-2-methyl-3-quinolinecarbaldehyde. The purity of the synthesized 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been extensively used in scientific research due to its various biological activities. It has been shown to possess antitumor, anti-inflammatory, and antidepressant properties. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-13(10-18-6-8-21-9-7-18)16(19)12-4-3-5-14(20-2)15(12)17-11/h3-5H,6-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZXCSURQHLZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)

![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)
![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)


![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)
![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
